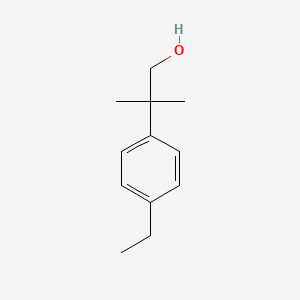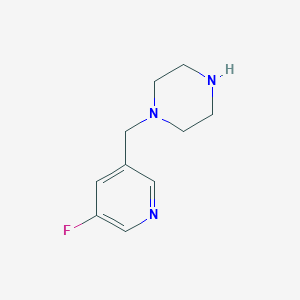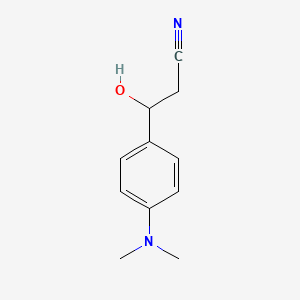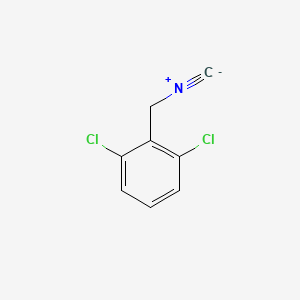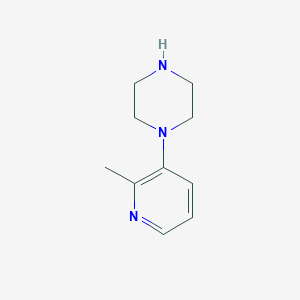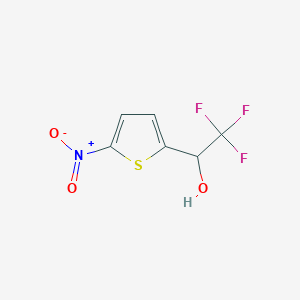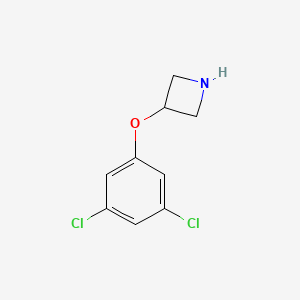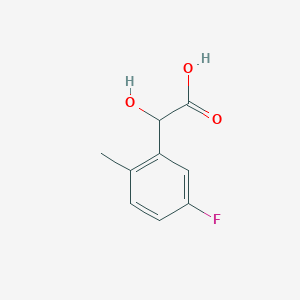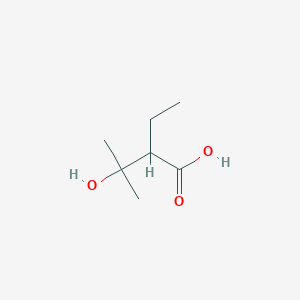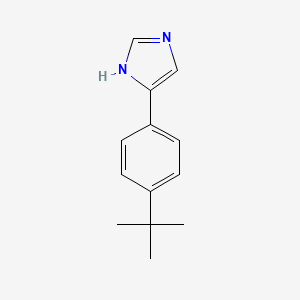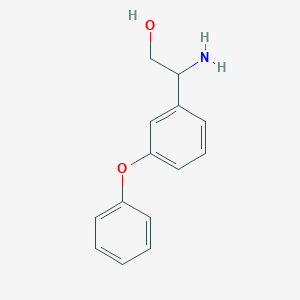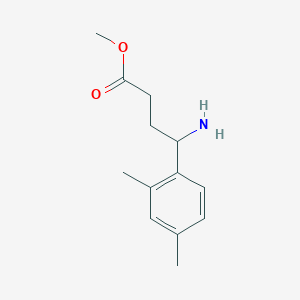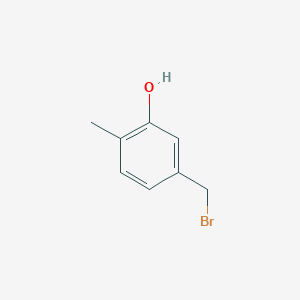
5-(Bromomethyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-methylphenol is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of 2-methylphenol (o-cresol), where a bromomethyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylphenol typically involves the bromination of 2-methylphenol. One common method is the bromomethylation reaction, where 2-methylphenol is treated with formaldehyde and hydrobromic acid. The reaction proceeds under acidic conditions, often using a catalyst such as zinc bromide to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
化学反应分析
Types of Reactions
5-(Bromomethyl)-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-methylphenol.
科学研究应用
5-(Bromomethyl)-2-methylphenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
作用机制
The mechanism of action of 5-(Bromomethyl)-2-methylphenol depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes. The phenolic group can also participate in redox reactions, potentially affecting cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
2-Methylphenol (o-Cresol): Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Chloromethyl-2-methylphenol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-Iodomethyl-2-methylphenol: Contains an iodomethyl group, which is more reactive than the bromomethyl group in certain reactions
Uniqueness
5-(Bromomethyl)-2-methylphenol is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C8H9BrO |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5H2,1H3 |
InChI 键 |
FEDWLEOENIKWCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


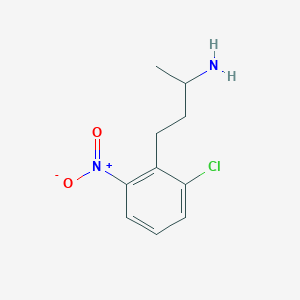
![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
